molecular formula C17H19N3O5 B2708687 N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 849143-04-0

N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2708687
CAS RN: 849143-04-0
M. Wt: 345.355
InChI Key: GRAWMRJGDKONEQ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, a diazaspirodecane group, and an acetamide group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and reactivity.


Synthesis Analysis

The synthesis of compounds structurally similar to this often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

Compounds similar to this one undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Antihypertensive Activity : Research has illustrated the synthesis and screening of derivatives with structures similar to the target compound for their antihypertensive effects. For instance, compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been evaluated for their potential as antihypertensive agents, showcasing their role as alpha-adrenergic blockers, with specific derivatives displaying significant activity in lowering blood pressure without acting as beta-adrenergic blockers (Caroon et al., 1981).

  • Antibacterial and Antiviral Agents : The synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated potent antibacterial activity against various microorganisms, highlighting the compound's potential as a framework for developing new antibacterial agents (Borad et al., 2015).

  • Anxiolytic and Dopamine Agonist Activities : Studies on derivatives of diazaspiro[4.5]decane, such as the synthesis of compounds with anxiolytic potential and evaluation of their affinity to 5-HT1A receptors, provide a glimpse into the possible psychoactive applications of similar compounds. Moreover, certain derivatives have been explored for their potential as dopamine agonists, although not all showed desired central nervous system activity (Kossakowski et al., 1998).

Synthesis Techniques and Characterization

  • Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques for creating N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrates an efficient method for generating compounds with potential antibacterial properties. This approach not only speeds up the synthesis process but also may enhance the yield and purity of the final products (Borad et al., 2015).

Bioenergetic Regulation and Immunomodulatory Functions

  • Nitric Oxide-Releasing Anti-Inflammatory Drugs : The study of NO-releasing derivatives of aspirin, such as NCX-4016, highlights the role of nitric oxide in regulating immune cell bioenergetics. This mechanism underpins the immunomodulatory functions of such compounds, offering insights into how the structural modification of known drugs can lead to novel therapeutic properties with applications in controlling inflammation and immune responses (Fiorucci et al., 2004).

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. This could involve further studies to understand its mechanism of action, potential uses, and safety profile .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c21-14(18-11-4-5-12-13(8-11)25-10-24-12)9-20-15(22)17(19-16(20)23)6-2-1-3-7-17/h4-5,8H,1-3,6-7,9-10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAWMRJGDKONEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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